molecular formula C17H14FN3O2S B2671605 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one CAS No. 1171175-12-4

4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Cat. No.: B2671605
CAS No.: 1171175-12-4
M. Wt: 343.38
InChI Key: QLSKSPXUYIPKKA-UHFFFAOYSA-N
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Description

4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, a thiophenylmethyl group, and a pyrrolidinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Thiophenylmethyl Group: This step can involve the alkylation of a thiophene derivative with an appropriate alkyl halide.

    Formation of the Pyrrolidinone Core: The final step involves the cyclization of an intermediate to form the pyrrolidinone ring, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the pyrrolidinone core.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the oxadiazole ring can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives and alcohols from the pyrrolidinone core.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and pyrrolidinone derivatives.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiophenylmethyl group can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one: Lacks the fluorine atom, which may reduce its binding affinity and biological activity.

    4-(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one: Contains a chlorine atom instead of fluorine, which could alter its reactivity and interaction with biological targets.

    4-(5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one: The methyl group may affect the compound’s solubility and metabolic stability.

Uniqueness

The presence of the fluorophenyl group in 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a key differentiator, potentially enhancing its biological activity and binding affinity compared to similar compounds. The combination of the oxadiazole ring and the pyrrolidinone core also contributes to its unique chemical and biological properties.

Properties

IUPAC Name

4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-13-5-3-11(4-6-13)17-19-16(20-23-17)12-8-15(22)21(9-12)10-14-2-1-7-24-14/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSKSPXUYIPKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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